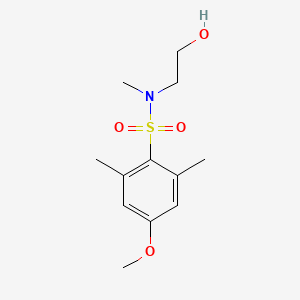
N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide
Vue d'ensemble
Description
Compounds with the N-(2-Hydroxyethyl) structure are often used in the synthesis of various pharmaceuticals and industrial chemicals . They can serve as intermediates in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethanolamine . For example, biogenic acids can be reacted with ethanolamine and hydrogen using small amounts of water as a solvent along with solid catalysts .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including 1H NMR spectroscopy, 13C NMR spectroscopy, UV-visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For instance, they can be used in the capture of CO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For instance, N-(2-Hydroxyethyl)-piperazine (HEPZ) has good mutual solubility in aqueous solution, a low melting point, and a high boiling point .Applications De Recherche Scientifique
1. Fluorescence and Spectroscopy Studies
- Spectroscopic Applications : The compound's analogues have been studied for their spectroscopic properties, particularly in the context of fluorescence. These studies involve the synthesis of various isomers and their interaction with zinc ions, contributing to the understanding of fluorescence mechanisms in related compounds (Kimber et al., 2003).
2. Photodynamic Therapy for Cancer Treatment
- Photodynamic Therapy : Derivatives of the compound have been investigated for their potential in photodynamic therapy, particularly in treating cancer. These studies focus on the spectroscopic, photophysical, and photochemical properties of these derivatives, highlighting their potential as photosensitizers in cancer treatment (Pişkin et al., 2020).
3. Chemical Synthesis and Structural Analysis
- Chemical Synthesis and Crystallography : Research has been conducted on the synthesis of various derivatives of the compound and their structural analysis using X-ray crystallography. These studies contribute to the broader understanding of sulfonamide structures and their properties (Rodrigues et al., 2015), (Nikonov et al., 2019).
4. Electrophilic Fluorination
- Fluorinating Reagent Development : Research has explored the development of novel electrophilic fluorinating reagents based on sulfonamide derivatives. These compounds show potential in improving the enantioselectivity of products in various chemical reactions (Yasui et al., 2011).
5. Sensor Development for Heavy Metals
- Heavy Metal Detection : Studies have been conducted on the development of sensors based on bis-sulfonamides for detecting heavy metals like cobalt ions. These sensors demonstrate high sensitivity and stability, indicating potential applications in environmental and health-care monitoring (Sheikh et al., 2016).
Mécanisme D'action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Starbld0049210 are not well-studied. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown. Future pharmacokinetic studies will be crucial in understanding these properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-9-7-11(17-4)8-10(2)12(9)18(15,16)13(3)5-6-14/h7-8,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYJLNYSZBAZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCO)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
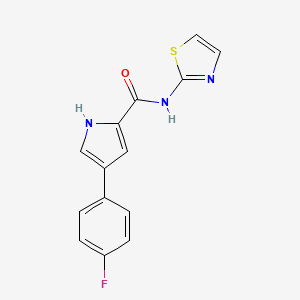
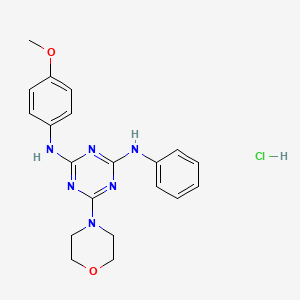
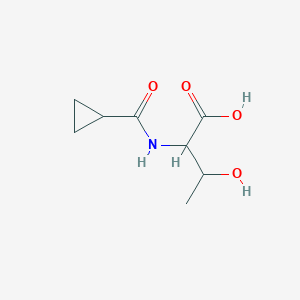
![N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2428911.png)
![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)
![Ethyl 2-(butylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2428915.png)
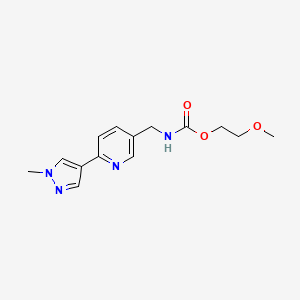
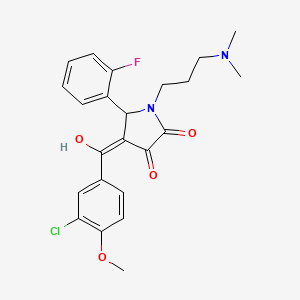
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B2428922.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428924.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)
![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)
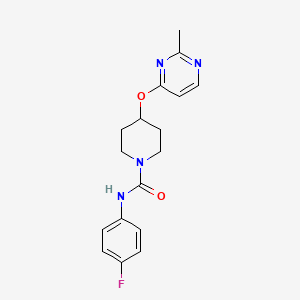
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2428930.png)
